molecular formula C13H18Cl2N4 B2986669 N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride CAS No. 1439894-63-9

N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride

Cat. No.: B2986669
CAS No.: 1439894-63-9
M. Wt: 301.22
InChI Key: MRANLCQVYHRBDG-YQFADDPSSA-N
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Description

Its structure comprises a quinazoline core linked to a (3R)-piperidin-3-yl moiety via an amine group, with two hydrochloride counterions enhancing solubility and stability. The stereochemistry at the piperidine C3 position (R-configuration) is critical for target selectivity, as seen in related kinase inhibitors .

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]quinazolin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.2ClH/c1-2-6-12-11(5-1)13(16-9-15-12)17-10-4-3-7-14-8-10;;/h1-2,5-6,9-10,14H,3-4,7-8H2,(H,15,16,17);2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRANLCQVYHRBDG-YQFADDPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NC=NC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC2=NC=NC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of quinazoline derivatives with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified and converted into its dihydrochloride salt form to enhance its stability and solubility .

Chemical Reactions Analysis

N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Scientific Research Applications of N-[(3R)-Piperidin-3-yl]quinazolin-4-amine Dihydrochloride

This compound is a chemical compound belonging to the quinazoline class, which is known for its diverse biological activities and potential therapeutic applications. This compound has gained attention in various scientific research fields because of its unique chemical structure and properties.

Chemistry

This compound serves as a building block in synthesizing more complex molecules.

Biology

The compound exhibits antimicrobial and biofilm inhibition effects, suggesting its potential as a candidate for developing new antibiotics. It has been found to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by a quorum sensing system. The compound can decrease cell surface hydrophobicity, thereby compromising bacterial cell adhesion. Molecular docking studies suggest it may act as an inhibitor of P. aeruginosa's quorum sensing transcriptional regulator PqsR.

Medicine

This compound has been investigated for its anticancer properties and ability to inhibit specific enzymes and receptors involved in disease pathways. Quinazoline derivatives, in general, have been studied for their potential to treat conditions such as pain, inflammation, and neurological disorders . They can act as analgesic, anti-inflammatory, and neuroprotective agents . Additionally, they can be used to treat memory loss related to Alzheimer's disease and other dementias, as well as to treat epilepsy .

Industry

The unique properties of this compound make it useful in developing new materials and chemical processes.

Cyclin-Dependent Kinase Inhibitors

Cyclin-dependent kinases (CDKs) are a family of multifunctional enzymes that modify various protein substrates involved in cell cycle progression . Certain quinazoline derivatives are explored as inhibitors of cyclin-dependent kinases .

Anti-cancer Activity

A series of twenty-two quinazolinamine derivatives have shown potent inhibitory activities on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) .

Antimicrobial Activity

Some newly synthesized oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives were screened for their antibacterial activities against Mycobacterium smegmatis and Pseudomonas aeruginosa, and for antifungal activity against Candida albicans and Penicillium chrysogenum .

Additional applications

Mechanism of Action

The mechanism of action of N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes and receptors by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine

  • Structural Difference : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.

N-[(3R)-Piperidin-3-yl]pyrimidin-4-amine Dihydrochloride

  • Structural Difference : Substitutes quinazoline with a simpler pyrimidine ring.
  • Properties : Molecular weight 251.16 g/mol , purity 95% (CymitQuimica, Ref: 10-F551130) .

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride

  • Structural Difference : Incorporates a benzyl group and methyl substituents on the piperidine ring.
  • Impact : The benzyl group enhances lipophilicity, improving membrane permeability but possibly reducing aqueous solubility.
  • Physical Data : Melting point 249–251°C , molecular weight 291.26 g/mol .

N-Methyl-N-[(3R)-Oxolan-3-yl]piperidin-4-amine Dihydrochloride

  • Structural Difference : Features an oxolane (tetrahydrofuran) ring instead of quinazoline.
  • Molecular Formula : C₁₀H₂₂Cl₂N₂O (MW: 257.20 g/mol ) .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-[(3R)-Piperidin-3-yl]quinazolin-4-amine diHCl Quinazoline (3R)-Piperidin-3-yl ~296.23 (estimated) High solubility (dihydrochloride salt)
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine Quinazoline (3R)-Pyrrolidin-3-yl ~282.21 (estimated) Reduced conformational flexibility
N-[(3R)-Piperidin-3-yl]pyrimidin-4-amine diHCl Pyrimidine (3R)-Piperidin-3-yl 251.16 95% purity, simpler scaffold
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine diHCl Piperidine Benzyl, methyl groups 291.26 High melting point (249–251°C)
N-Methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine diHCl Oxolane Methyl, oxolane 257.20 Enhanced polarity

Research Findings and Functional Insights

  • Synthetic Routes : Analogous compounds (e.g., pyrido[3,2-d]pyrimidines in ) are synthesized via SNAr reactions or azide-tetrazole equilibria, suggesting possible pathways for the target compound .
  • Stereochemical Impact : The (3R)-piperidine configuration is critical for bioactivity, as seen in kinase inhibitors like N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride (), where stereochemistry dictates target binding .
  • Salt Forms : Dihydrochloride salts (e.g., ) improve solubility but may require optimization for pharmacokinetics .

Biological Activity

N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities against various diseases, including cancer. This article provides a detailed overview of its biological activity, synthesizing findings from multiple studies and research articles.

Chemical Structure and Properties

This compound features a quinazoline core, which is known for its diverse pharmacological properties. The piperidine moiety enhances the compound's interaction with biological targets, potentially improving its efficacy and selectivity.

  • Inhibition of ABC Transporters : Recent studies have shown that quinazolinamine derivatives, including N-[(3R)-Piperidin-3-yl]quinazolin-4-amine, exhibit potent inhibitory activities on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp). These transporters are crucial in mediating drug resistance in cancer cells. The compound has been identified as a dual inhibitor that alters the localization of these transporters, thereby enhancing the accumulation of chemotherapeutic agents within resistant cancer cells .
  • Kinase Inhibition : The compound's structural similarity to known kinase inhibitors suggests potential activity against various kinases involved in tumor growth and proliferation. For example, quinazoline derivatives are often designed to inhibit epidermal growth factor receptor (EGFR) pathways, which are critical in many cancers .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on recent research findings.

Activity Target Effect Reference
BCRP InhibitionBreast Cancer Resistance ProteinIncreased accumulation of anticancer drugs
P-gp InhibitionP-glycoproteinEnhanced drug retention in resistant cells
EGFR InhibitionEpidermal Growth Factor ReceptorPotential reduction in tumor cell proliferation
DPP-IV InhibitionDipeptidyl Peptidase IVPossible application in diabetes management

Case Studies

  • In Vitro Studies : In a study examining the effects of quinazolinamine derivatives on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation in BCRP-overexpressing cells. This suggests that the compound could be leveraged to overcome multidrug resistance in cancer therapies .
  • Mechanistic Insights : Further mechanistic studies revealed that this compound stimulates ATP hydrolysis in BCRP, indicating that it may act as a competitive substrate for the transporter . This property is particularly valuable for designing new therapeutic strategies against drug-resistant cancers.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride to ensure stability?

  • Answer: The compound should be stored at 2–8°C in a tightly sealed, light-protected container to prevent degradation. This recommendation aligns with protocols for structurally similar piperidine-containing dihydrochlorides, which are hygroscopic and sensitive to temperature fluctuations . For long-term stability, desiccants and inert atmospheres (e.g., nitrogen) are advised, as moisture can hydrolyze the dihydrochloride salt.

Q. What synthetic routes are commonly employed for the preparation of quinazolin-4-amine dihydrochloride derivatives?

  • Answer: A key strategy involves nucleophilic substitution of chlorinated quinazoline intermediates with chiral piperidine amines under basic conditions. For example, in analogous compounds (e.g., erlotinib hydrochloride), polar amines like piperazine are used to displace chloro groups, followed by recrystallization for purification . For stereochemical control, chiral resolving agents (e.g., tartaric acid) or asymmetric catalysis may be employed, as seen in tert-butyl-protected piperidine intermediates .

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